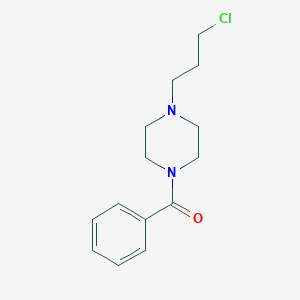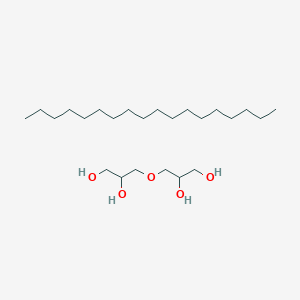
3-(2,3-Dihydroxypropoxy)propane-1,2-diol;octadecane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Octadecylglyceryl ether, also known as 1-octadecylglycerol, is a long-chain alkyl ether derived from glycerol. This compound is characterized by its hydrophobic octadecyl (C18) chain and a hydrophilic glycerol backbone, making it amphiphilic. It is commonly used in various industrial and scientific applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of octadecylglyceryl ether typically involves the etherification of glycerol with octadecanol. One common method is the Williamson ether synthesis, where an alkoxide ion reacts with a primary alkyl halide or tosylate in an SN2 reaction . The alkoxide ion is usually prepared by reacting an alcohol with a strong base such as sodium hydride .
Another method involves the direct condensation of glycerol with octadecanol using homogeneous acid catalysts. This method requires careful control of reaction time, catalyst type, and glycerol-to-octadecanol molar ratio to optimize the yield of octadecylglyceryl ether .
Industrial Production Methods
Industrial production of octadecylglyceryl ether often employs continuous flow reactors to ensure consistent product quality and yield. The process typically involves the use of homogeneous or heterogeneous catalysts to facilitate the etherification reaction. The reaction conditions, such as temperature and pressure, are optimized to maximize the production efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
Octadecylglyceryl ether can undergo various chemical reactions, including:
Oxidation: The ether can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the ether into alcohols.
Substitution: The ether group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions often require strong acids or bases to facilitate the replacement of the ether group.
Major Products Formed
Oxidation: Aldehydes or carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted ethers depending on the reagents used.
Scientific Research Applications
Octadecylglyceryl ether has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of octadecylglyceryl ether involves its interaction with lipid bilayers and membranes. The hydrophobic octadecyl chain integrates into the lipid bilayer, while the hydrophilic glycerol backbone interacts with the aqueous environment. This amphiphilic behavior allows it to modulate membrane fluidity and permeability, making it useful in various applications .
Comparison with Similar Compounds
Similar Compounds
Glyceryl monododecyl ether: Similar structure but with a shorter dodecyl (C12) chain.
Glyceryl monobutyl ether: Contains a butyl (C4) chain, making it more hydrophilic.
Glyceryl monoalkyl ethers: A general class of compounds with varying alkyl chain lengths.
Uniqueness
Octadecylglyceryl ether is unique due to its long octadecyl chain, which provides enhanced hydrophobicity and stability in various applications. This makes it particularly useful in formulations requiring long-lasting emollient effects and in studies involving lipid bilayers and membrane dynamics .
Properties
Molecular Formula |
C24H52O5 |
|---|---|
Molecular Weight |
420.7 g/mol |
IUPAC Name |
3-(2,3-dihydroxypropoxy)propane-1,2-diol;octadecane |
InChI |
InChI=1S/C18H38.C6H14O5/c1-3-5-7-9-11-13-15-17-18-16-14-12-10-8-6-4-2;7-1-5(9)3-11-4-6(10)2-8/h3-18H2,1-2H3;5-10H,1-4H2 |
InChI Key |
PABZGDLSTPKKCI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC.C(C(COCC(CO)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



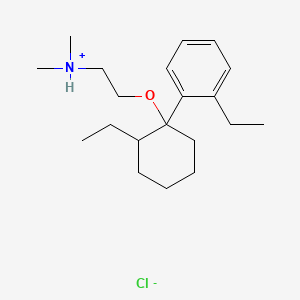
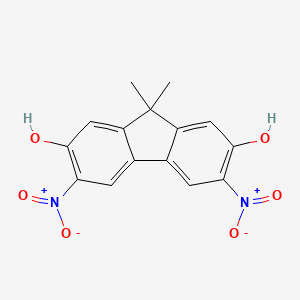
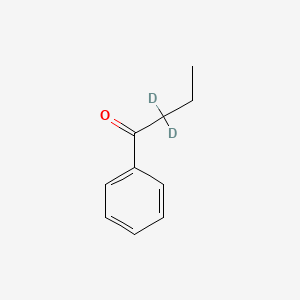
![3-[3-tert-butyl-1-(4-methylphenyl)-1H-pyrazol-5-yl]-1-{4-[2-(piperidin-1-yl)ethoxy]naphthalen-1-yl}urea](/img/structure/B13746987.png)
![4-[(4-Chloroanilino)methyl]quinolin-2(1H)-one](/img/structure/B13746993.png)
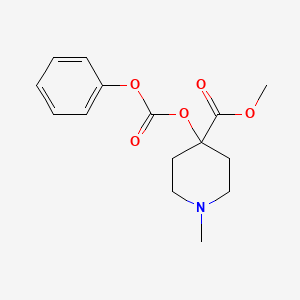
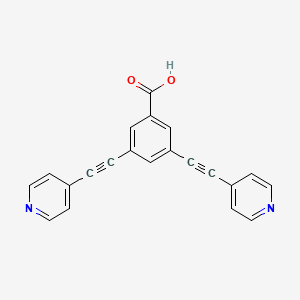
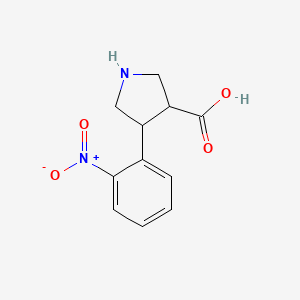
![[(2S)-4-Hydroxy-3,6-dioxopiperazin-2-YL]acetic acid](/img/structure/B13747027.png)
![Digoxigenin-beta-D-glucosid [German]](/img/structure/B13747042.png)
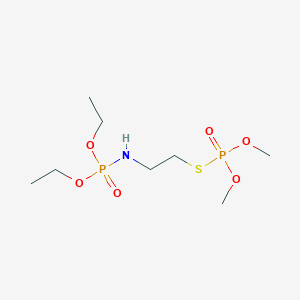
![4,4'-veratrylidenebis[N,N-diethyl-m-toluidine]](/img/structure/B13747058.png)
